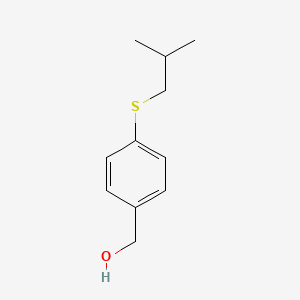

4-iso-Butylthiobenzyl alcohol

Description

Contextualization within Thioether and Benzyl (B1604629) Alcohol Chemistry

4-iso-Butylthiobenzyl alcohol integrates two key functional groups: a thioether (or sulfide) and a benzyl alcohol. Thioethers (R-S-R') are the sulfur analogs of ethers (R-O-R') and are known for their distinct reactivity. google.com The sulfur atom in a thioether is a soft nucleophile and can be readily oxidized to sulfoxides and sulfones, which are valuable functional groups in their own right. nih.gov The C-S bond also participates in various metal-catalyzed cross-coupling reactions. nih.gov

Benzyl alcohols, on the other hand, are aromatic alcohols that serve as versatile precursors in organic synthesis. The hydroxyl group can be oxidized to form benzaldehydes or benzoic acids, or it can be substituted through various nucleophilic substitution reactions, often proceeding via a stable benzylic carbocation intermediate. molcore.comnih.gov The reactivity of both the thioether and the benzyl alcohol moieties in this compound makes it a bifunctional molecule with potential for sequential or selective functionalization.

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a versatile intermediate. The benzylic alcohol functionality can be a precursor to a variety of other groups. For instance, it can be converted into a corresponding benzyl halide or tosylate, transforming the benzylic position into an electrophilic site for the introduction of nucleophiles. Alternatively, oxidation of the alcohol can provide the corresponding benzaldehyde (B42025), a key building block for the synthesis of more complex molecules through reactions like the Wittig or aldol (B89426) condensations.

The thioether group can also be manipulated. As mentioned, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can act as directing groups in electrophilic aromatic substitution or as leaving groups in nucleophilic aromatic substitution reactions. The presence of both functionalities allows for a range of synthetic strategies where one group can be reacted selectively while the other remains intact for subsequent transformations.

Overview of Research Trajectories Pertaining to this compound

Specific research focused solely on this compound is limited in publicly available literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) number, 1342405-18-8, and its presence in the catalogs of various chemical suppliers. molcore.combldpharm.comaablocks.comchembuyersguide.comchemicalregister.com Much of the understanding of its potential reactivity and applications is inferred from studies on analogous compounds and general synthetic methodologies.

Research on related thioether-functionalized benzyl alcohols often explores their utility in the synthesis of pharmaceuticals, agrochemicals, and materials. For example, similar structures are investigated as intermediates for creating molecules with specific biological activities or for developing novel ligands for catalysis. The research trajectory for a compound like this compound would likely involve its incorporation into larger, more complex molecules to probe its effect on their properties.

Historical Development of Synthetic Strategies for Related Molecular Scaffolds

The synthesis of thioether-containing aromatic compounds has a rich history. Early methods often involved the reaction of a thiolate with an aryl halide. chembuyersguide.com Another classical approach is the alkylation of thiophenols. google.com More modern methods have focused on the development of catalytic systems to achieve these transformations under milder conditions and with greater functional group tolerance.

The synthesis of benzyl thioethers, a class to which this compound belongs, has seen significant advancements. Transition-metal-catalyzed reactions, particularly those employing copper, have been developed for the efficient coupling of benzyl alcohols with thiols. molcore.com These methods often proceed through the in situ activation of the benzyl alcohol to form a reactive intermediate that is then trapped by the thiol nucleophile. The development of these catalytic dehydrative thioetherification reactions represents a more atom-economical and environmentally benign approach compared to traditional methods that require the pre-functionalization of the alcohol. molcore.com

Due to the limited specific data for this compound, the following table includes information for the target compound alongside a structurally similar, well-documented analog, 4-(methylthio)benzyl alcohol, to provide context.

| Property | This compound | 4-(Methylthio)benzyl alcohol |

| CAS Number | 1342405-18-8 molcore.combldpharm.comaablocks.comchembuyersguide.comchemicalregister.com | 3446-90-0 |

| Molecular Formula | C₁₁H₁₆OS bldpharm.comaablocks.com | C₈H₁₀OS |

| Molecular Weight | 196.31 g/mol bldpharm.com | 154.23 g/mol |

| Appearance | Not specified (likely a solid or oil) | Solid |

| Melting Point | Not specified | 41-43 °C |

| Boiling Point | Not specified | 108-109 °C at 0.4 mmHg |

Table 1: Physicochemical Properties of this compound and a Related Analog

The synthesis of this compound can be conceptually approached through several established synthetic routes for benzyl thioethers. A common strategy involves the S-alkylation of 4-mercaptobenzyl alcohol with an isobutyl halide or the reaction of 4-(bromomethyl)phenol (B1630418) with isobutyl mercaptan followed by appropriate functional group manipulations. More modern and efficient methods would likely employ a one-pot dehydrative coupling of 4-hydroxybenzyl alcohol with isobutylthiol catalyzed by a transition metal complex.

The following table outlines a hypothetical, yet plausible, synthetic approach based on modern catalytic methods.

| Step | Reactants | Catalyst/Reagents | Product | Reaction Type |

| 1 | 4-Hydroxybenzyl alcohol, Isobutylthiol | Cu(OTf)₂ or other Lewis acid | This compound | Dehydrative Thioetherification |

Table 2: Plausible Synthetic Route to this compound

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylpropylsulfanyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPTYDQTCMCDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342405-18-8 | |

| Record name | {4-[(2-methylpropyl)sulfanyl]phenyl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iso Butylthiobenzyl Alcohol

Chemospecific Synthesis Routes and Optimization

The assembly of the 4-iso-butylthiobenzyl alcohol structure can be approached from several retrosynthetic pathways. These include forming the carbon-sulfur bond as a key step, introducing the alcohol function onto a pre-existing thioether-containing ring, or reducing a corresponding carbonyl compound. Each strategy offers distinct advantages and requires careful optimization of reaction conditions to achieve the desired outcome.

The formation of the thioether linkage is a critical step in the synthesis of this compound. Modern methods focus on the direct and selective coupling of a sulfur nucleophile with a benzyl (B1604629) electrophile, often mediated by a catalyst.

One prominent strategy involves the copper-catalyzed thioetherification of benzyl alcohols. nih.gov This method allows for the direct coupling of a variety of benzyl alcohols with thiols under mild conditions. For the synthesis of this compound, this would typically involve the reaction of 4-hydroxybenzyl alcohol with isobutylthiol in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. nih.gov This approach is valued for its high chemoselectivity, as the catalyst activates the benzylic C-O bond for nucleophilic attack by the thiol, leaving other functional groups intact. nih.gov The reaction is believed to proceed through an SN1-type mechanism involving a carbocation intermediate. nih.gov

Alternative metal-catalyzed methods include using indium triiodide, which efficiently catalyzes the substitution of benzylic acetates with thiosilanes. organic-chemistry.org Another approach involves the reaction of a benzyl halide, such as 4-(chloromethyl)phenol or 4-(bromomethyl)phenol (B1630418), with sodium or potassium isobutylthiolate in a variation of the Williamson ether synthesis.

The Mitsunobu reaction offers another pathway, enabling the conversion of an alcohol to a thioether with inversion of stereochemistry, though this is more relevant for chiral benzylic alcohols. beilstein-journals.org For non-chiral substrates like 4-hydroxybenzyl alcohol, it provides a mild alternative to harsher methods. beilstein-journals.org

| Catalytic System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Cu(OTf)₂ | 4-Hydroxybenzyl alcohol + Isobutylthiol | Mild conditions, high chemoselectivity, direct use of alcohols. | nih.gov |

| Indium Triiodide (InI₃) | 4-Acetoxybenzyl alcohol + Isobutylthiosilane | Efficient substitution of acetoxy group. | organic-chemistry.org |

| Trichloroacetyl-activated pyridinium (B92312) (TAPC) | 4-Hydroxybenzyl alcohol + Isobutylthiol | Metal-free, solvent-free conditions possible. | organic-chemistry.org |

An alternative synthetic route involves introducing the benzyl alcohol functionality onto a pre-formed 4-isobutylthiobenzene scaffold. This is most precisely achieved through regioselective hydroxylation of the methyl group of 4-isobutylthiotoluene.

Biocatalysis offers a powerful tool for this transformation. Enzymes such as toluene (B28343) 4-monooxygenase (T4MO) are known to catalyze the hydroxylation of toluene and its derivatives with exceptional regioselectivity. nih.govnih.gov The wild-type T4MO enzyme specifically hydroxylates the para-position of monosubstituted benzenes. nih.gov By presenting 4-isobutylthiotoluene as a substrate to T4MO or a suitably engineered variant, it is possible to achieve direct and selective oxidation of the benzylic methyl group to a hydroxymethyl group, yielding the target compound. researchgate.net This enzymatic approach avoids the use of harsh chemical oxidants and the formation of undesired byproducts, such as over-oxidation to the aldehyde or carboxylic acid. The reaction mechanism is complex, involving a diiron center in the enzyme's active site, and proceeds with high fidelity. nih.gov

A common and highly effective method for producing the benzyl alcohol moiety is through the reduction of the corresponding benzaldehyde (B42025), in this case, 4-iso-butylthiobenzaldehyde. Catalytic hydrogenation is the premier industrial method for this type of transformation due to its high efficiency and clean reaction profile. youtube.com

The process involves reacting 4-iso-butylthiobenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. youtube.comgoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or tetrahydrofuran (B95107) under controlled temperature and pressure. google.com The choice of catalyst and reaction conditions can be tuned to optimize the yield and prevent side reactions, such as the hydrogenolysis of the C-S bond, although thioethers are generally stable under these conditions. This method is highly scalable and produces the desired alcohol with excellent purity. researchgate.net

| Catalyst | Typical Conditions | Characteristics | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-10 atm), Room Temp, Ethanol | Highly active, most common, cost-effective. | youtube.comresearchgate.net |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temp, Acetic Acid/Ethanol | Very effective, can operate under acidic conditions. | youtube.com |

| Raney Nickel | H₂ (high pressure), Elevated Temp, Ethanol | Lower cost, requires more forcing conditions. | youtube.com |

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly convergent and atom-economical approach. While a specific MCR for this compound is not widely documented, established MCR methodologies involving benzyl alcohols suggest plausible routes. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing safety, sustainability, and waste reduction. For the synthesis of this compound, this involves the use of safer solvents, renewable feedstocks, and catalytic rather than stoichiometric reagents.

A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents. Several of the advanced methodologies described can be adapted to meet this goal.

For thioether formation, certain catalytic systems can operate under solvent-free conditions. For example, the reaction of benzylic alcohols with thiols has been shown to proceed efficiently when heated neat with a catalyst, representing a significant improvement in environmental performance. organic-chemistry.org

Furthermore, conducting synthesis in water is a highly desirable green alternative. Palladium-catalyzed reactions, including those for dehydrogenation and coupling, have been developed to work in aqueous media, often using water-soluble ligands. researchgate.net The catalytic hydrogenation of aldehydes can also be performed in aqueous systems, particularly when using specific catalysts like iridium-based complexes under mild conditions. wipo.int These aqueous methods not only reduce reliance on organic solvents but can also simplify product isolation and catalyst recycling.

Utilization of Biocatalysts in Specific Reaction Steps

The integration of biocatalysis into the synthesis of this compound offers a promising avenue for developing greener and more selective chemical processes. Enzymes, operating under mild conditions, can potentially be employed in key steps of the synthesis, such as the formation of the thioether linkage or the reduction of a carbonyl precursor.

While specific research on the biocatalytic synthesis of this compound is not extensively documented, analogous biotransformations provide a strong basis for its feasibility. For instance, baker's yeast has been shown to catalyze the formation of various thiols from cysteine-aldehyde conjugates. researchgate.net This suggests the possibility of designing a biocatalytic route where a cysteine conjugate of 4-formylbenzyl alcohol is converted to the target thiol, which is then alkylated.

Another key step amenable to biocatalysis is the reduction of a precursor like 4-iso-butylthiobenzaldehyde to this compound. Whole-cell biocatalysis has been successfully employed for the conversion of benzaldehyde to benzyl alcohol. nih.gov This process often utilizes alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which can exhibit high enantioselectivity, a significant advantage for producing chiral alcohols. The use of immobilized enzymes or whole cells in packed-bed reactors can further enhance the efficiency and scalability of such biotransformations. nih.gov

Illustrative Biocatalytic Reduction Data

| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Alcohol Dehydrogenase (ADH) | Benzaldehyde | Benzyl alcohol | >99 | N/A | nih.gov |

| Ketoreductase (KRED) | Prochiral ketones | Chiral secondary alcohols | High | >99 | General knowledge |

| Baker's Yeast | Cysteine-aldehyde conjugates | Thiols | 6-37 | N/A | researchgate.net |

This table presents illustrative data for analogous reactions, as specific data for this compound is not available.

Sustainable Reagent Design and Implementation

The principles of green chemistry encourage the use of less hazardous and more sustainable reagents. In the synthesis of this compound, this can be applied to several transformations.

A common route to thioethers involves the reaction of an alkyl halide with a thiol. youtube.com To avoid the use of toxic alkyl halides, alternative, greener approaches can be considered. For example, the direct reaction of alcohols with thiols, where water is the only byproduct, is an attractive "green" alternative. beilstein-journals.org This reaction can be promoted by solid acid catalysts, which are often reusable and less corrosive than their homogeneous counterparts. beilstein-journals.orgd-nb.info

Another strategy involves the use of deep eutectic solvents (DESs) as environmentally benign reaction media. rsc.org These solvents are often biodegradable and can enhance reaction rates and selectivity. For instance, the synthesis of thioamides, structurally related to the target molecule, has been successfully carried out in a choline (B1196258) chloride-urea based DES. rsc.org

The choice of reducing agent for the conversion of a potential 4-iso-butylthiobenzaldehyde precursor is also critical. Traditional metal hydride reducing agents can be hazardous and generate significant waste. Catalytic hydrogenation or transfer hydrogenation using sustainable hydrogen donors are greener alternatives.

Waste Minimization Strategies in Synthetic Pathways

Minimizing waste is a cornerstone of sustainable chemical synthesis. For the production of this compound, several strategies can be implemented to reduce waste generation.

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent and energy consumption, as well as waste from purification processes. The synthesis of thioethers from alcohols and thiols can be performed in a one-pot manner under solvent-less conditions, further enhancing its green credentials. nih.gov

The use of catalytic rather than stoichiometric reagents is another key strategy. For example, employing a catalytic amount of an acid or base for thioether formation is preferable to using a full equivalent. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be maximized by choosing reaction pathways that incorporate most of the atoms from the starting materials into the final product. The direct coupling of a thiol with an alcohol to form a thioether and water is a highly atom-economical reaction.

Recycling of catalysts and solvents is also crucial for waste reduction. Heterogeneous catalysts can often be recovered by simple filtration and reused multiple times. Similarly, the use of recyclable solvents or solvent-free conditions can dramatically decrease the environmental impact of the synthesis.

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. These benefits are highly relevant for the synthesis of this compound.

Microreactor Technology Applications

Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, enabling reactions to be run under more aggressive conditions with better control and higher yields. kth.se The synthesis of thioethers has been successfully demonstrated in microreactors. For instance, an environmentally benign electrochemical oxidation of thioethers has been carried out in a continuous-flow microreactor. rsc.org

A potential flow synthesis of this compound could involve pumping a stream of 4-mercaptobenzyl alcohol and isobutyl bromide (or a greener alkylating agent) through a heated microreactor packed with a solid-supported base to facilitate the thioether formation. The subsequent reduction of a carbonyl group could also be performed in a continuous flow setup using a packed-bed reactor containing an immobilized catalyst. The automated flow-through synthesis of heterocyclic thioethers has been achieved with high yields and purities, demonstrating the potential of this technology. nih.gov

Process Intensification Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound synthesis, this could involve combining multiple reaction and separation steps into a single, continuous unit.

For example, a telescoped continuous flow process could be designed where the formation of the thioether is immediately followed by an in-line purification step, such as liquid-liquid extraction or passing through a scavenger resin to remove byproducts and unreacted starting materials. nih.gov This approach minimizes handling and potential losses between steps. The use of catalytic monoliths in a continuous flow reactor is another example of process intensification, allowing for high throughput and efficient catalyst utilization. researchgate.net

Scale-Up Considerations in Continuous Flow Systems

One of the key advantages of flow chemistry is the straightforward scalability. Instead of increasing the size of the reactor, which can lead to heat and mass transfer issues in batch processes, scaling up in flow chemistry is typically achieved by running the system for a longer period or by using multiple reactors in parallel (numbering-up).

Challenges in scaling up continuous flow synthesis include maintaining consistent flow rates, pressure, and temperature throughout the system. The potential for channel clogging with solid byproducts must also be addressed, for example, by careful reactor design or the use of self-cleaning reactors. Successful scale-up of continuous flow processes for the synthesis of thioamides and other fine chemicals has been demonstrated, providing a solid foundation for the industrial production of compounds like this compound. ucc.ie

Illustrative Continuous Flow Synthesis Parameters

| Reaction Type | Reactor | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Thioether Synthesis | Microreactor | 80-150 | 5-20 min | >90 | nih.gov |

| Benzyl Alcohol Oxidation | Fixed-Bed Catalytic Reactor | 110 | Variable | up to 55 | researchgate.net |

| Thioether Oxidation | Continuous-Flow Microreactor | Ambient | Variable | High | rsc.org |

This table presents illustrative parameters for analogous continuous flow reactions, as specific data for this compound is not available.

Novel Catalyst Development for this compound Synthesis

Recent advancements in catalysis have provided sophisticated tools for constructing the key structural features of this compound: the thioether linkage and the benzyl alcohol moiety. These developments span homogeneous, heterogeneous, organo-, and photocatalysis, each offering unique advantages for the synthesis of this target molecule.

Homogeneous catalysis provides mild and efficient pathways for the formation of the C-S bond in this compound. These methods often involve the reaction of a benzyl alcohol derivative with a thiol.

Recent research has highlighted metal-free dehydrative thioetherification. nih.govresearchgate.net One approach employs triflic acid (HOTf) as a highly efficient and selective homogeneous catalyst. nih.gov This method facilitates the direct coupling of a substituted benzyl alcohol with a thiol, such as reacting 4-hydroxybenzyl alcohol with isobutyl thiol, under relatively mild conditions. Another metal-free approach uses tris(4-chlorophenyl)phosphine (B71986) (TAPC) which effectively catalyzes the reaction between benzylic alcohols and thiols under solvent-free conditions at 50°C. organic-chemistry.org

Transition metal catalysis also offers robust solutions. A notable example is the use of copper(II) triflate (Cu(OTf)₂) as a Lewis acid catalyst. nih.gov This system efficiently forges the C-S bond by reacting various benzyl alcohols (primary, secondary, or tertiary) with thiols. The reaction proceeds through a Lewis-acid-mediated SN1-type mechanism, involving the formation of a carbocation intermediate. nih.gov This protocol demonstrates excellent chemoselectivity and tolerance for a wide range of functional groups. nih.gov

Table 1: Homogeneous Catalysts for Thioether Formation

| Catalyst | Substrate 1 | Substrate 2 | Key Conditions | Reported Yields (General) | Reference |

|---|---|---|---|---|---|

| Triflic Acid (HOTf) | Benzyl Alcohol | Thiol | Nitromethane, 80°C | Good to Excellent | nih.gov |

| Cu(OTf)₂ | Benzyl Alcohol | Thiol | Mild Conditions | Moderate to Excellent | nih.gov |

| TAPC | Benzylic Alcohol | Thiol | Solvent-free, 50°C | Up to 98% | organic-chemistry.org |

Heterogeneous catalysts are crucial for their stability, ease of separation, and reusability, making processes more cost-effective and sustainable. nih.gov They can be applied in two key ways for synthesizing this compound: direct thioetherification and the reduction of a benzaldehyde precursor.

For the thioetherification step, solid acid catalysts like NAFION®, a recyclable superacid, can replace homogeneous acids like triflic acid. nih.govresearchgate.net This allows for the catalyst to be used in multiple reaction cycles without a significant drop in efficiency, which is a major advantage for industrial-scale production. nih.gov

Alternatively, a two-step route can be envisioned where 4-iso-butylthiobenzaldehyde is first synthesized and then reduced to the target benzyl alcohol. The selective hydrogenation of the aldehyde group can be achieved using various heterogeneous catalysts. Catalysts based on nickel, palladium, and platinum are commonly used for hydrogenation reactions. youtube.com For instance, Raney Nickel is a powerful catalyst prepared by treating an aluminum-nickel alloy with sodium hydroxide. youtube.com Platinum oxide is another effective catalyst that is reduced in situ to elemental platinum. youtube.com While palladium on charcoal is a common hydrogenation catalyst, it can sometimes be less effective for carbonyl groups compared to other functional groups. youtube.com Copper-based catalysts, such as copper chromite, are also employed, though they often require higher temperatures and pressures. youtube.comyoutube.com

Table 2: Heterogeneous Catalysts for Aldehyde Reduction

| Catalyst | Substrate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Raney Nickel | Aldehyde | Hydrogenation | Highly active, prepared from Al-Ni alloy. | youtube.com |

| Platinum Oxide (PtO₂) | Aldehyde | Hydrogenation | Powerful catalyst, reduced in situ. | youtube.com |

| Palladium on Charcoal (Pd/C) | Aldehyde | Hydrogenation | Commonly used, may have selectivity challenges with carbonyls. | youtube.comyoutube.com |

| Copper Chromite | Aldehyde | Hydrogenation | Requires higher temperatures (>200°C), inexpensive. | youtube.comyoutube.com |

| NAFION® | Alcohol & Thiol | Dehydrative Thioetherification | Recyclable solid superacid catalyst. | nih.govresearchgate.net |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, particularly in asymmetric synthesis. For the synthesis of thioethers, recent developments have demonstrated stereoselective, thiol-free protocols using isothiouronium salts as deoxasulfenylating agents. researchgate.net These methods can convert alcohols to thioethers with high stereoselectivity. researchgate.net

A specific organocatalytic approach that could be adapted for the synthesis of the 4-iso-butylthio- core structure involves a photochemical process. sigmaaldrich.comnih.govscimarina.org In this method, an indole (B1671886) thiolate organocatalyst is excited by light, gaining strong reducing power. nih.govscimarina.org This allows it to activate substrates like aryl chlorides for subsequent reactions. While this particular method is photocatalytic, the central role of the small organic molecule as the catalyst is a key feature of organocatalysis. The development of chiral organocatalysts for such transformations could pave the way for stereoselective routes to chiral derivatives of this compound.

Photocatalysis utilizes light to drive chemical reactions and has opened doors to novel synthetic pathways under mild conditions. A groundbreaking photocatalytic organocatalytic protocol allows for the synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides, completely avoiding the use of odorous thiols. sigmaaldrich.comnih.gov

The mechanism involves an indole thiolate organocatalyst which, upon excitation with 405 nm light, becomes a potent reductant. nih.govscimarina.org It can activate a typically unreactive aryl chloride (e.g., 4-chlorobenzyl alcohol) via single-electron transfer to form an aryl radical. This radical is then trapped by tetramethylthiourea, which serves as the sulfur source. sigmaaldrich.com A subsequent polar reaction with an alcohol (or an internal alcohol group) leads to the formation of the thioether product. nih.govscimarina.org This method is notable for its mild conditions and broad substrate scope. researchgate.net The reaction is typically conducted using an 18 W lamp at a temperature of 40-42 °C. unibo.it This strategy represents a significant advancement in forming the thioether core structure of molecules like this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Iso Butylthiobenzyl Alcohol

Oxidation Chemistry of the Thioether Group

The sulfur atom in the thioether group of 4-iso-butylthiobenzyl alcohol is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a cornerstone of organosulfur chemistry, allowing for the modulation of the sulfur center's electronic and steric properties.

Mechanistic Studies of Sulfoxide (B87167) and Sulfone Formation

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a stepwise process. The mechanism typically involves the nucleophilic sulfur atom attacking an electrophilic oxygen atom from an oxidizing agent. masterorganicchemistry.com

Step 1: Sulfoxide Formation The sulfur atom uses a lone pair of electrons to attack the oxidant (e.g., a peroxy acid like m-CPBA or hydrogen peroxide), forming a transient intermediate. The subsequent cleavage of the weak oxygen-oxygen bond in the oxidant results in the formation of a sulfoxide and a byproduct.

Step 2: Sulfone Formation The sulfoxide can undergo further oxidation to a sulfone. The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the attached oxygen atom. Consequently, stronger oxidizing agents or more forcing reaction conditions are generally required for the second oxidation step. The mechanism is analogous to the first, with the sulfoxide sulfur attacking another molecule of the oxidant.

Common oxidants for these transformations include hydrogen peroxide (H₂O₂), peroxyacids, and potassium permanganate (B83412) (KMnO₄). patsnap.comwikipedia.org The reaction is often catalyzed by acids or specific metal complexes.

Selective Oxidation Methodologies

Controlling the oxidation of this compound to selectively yield either the sulfoxide or the sulfone is a significant synthetic challenge, especially given the presence of the oxidizable benzyl (B1604629) alcohol moiety. The choice of reagent and reaction conditions is critical to prevent overoxidation to the sulfone and to avoid side reactions at the alcohol group. organic-chemistry.orgrsc.org

Several methodologies have been developed for the selective oxidation of thioethers:

To Sulfoxide: Mild and controlled oxidizing agents are employed. A single equivalent of reagents like sodium periodate (B1199274) (NaIO₄) or m-chloroperoxybenzoic acid (m-CPBA) at low temperatures often provides good selectivity for the sulfoxide. masterorganicchemistry.com Catalytic systems, such as those using scandium(III) triflate with hydrogen peroxide, have been shown to be highly efficient for mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org

To Sulfone: Stronger oxidizing agents or a stoichiometric excess of the oxidant are typically used. Reagents like potassium permanganate (KMnO₄) or excess hydrogen peroxide, often with a catalyst, can drive the reaction to completion to form the sulfone. wikipedia.org The chemoselectivity can sometimes be controlled by the choice of solvent and temperature. organic-chemistry.orgacs.org

The following table summarizes common oxidation conditions and their expected selectivity for a generic aryl alkyl thioether.

| Reagent(s) | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| 1 eq. H₂O₂ | Catalyst (e.g., Sc(OTf)₃), RT | Sulfoxide | Good selectivity for mono-oxidation. organic-chemistry.org |

| 1 eq. m-CPBA | CH₂Cl₂, 0 °C to RT | Sulfoxide | Common and effective method. masterorganicchemistry.com |

| >2 eq. H₂O₂ | Acetic Acid, Heat | Sulfone | Overoxidation is favored. |

| KMnO₄ | Alkaline solution | Sulfone | Powerful oxidant; may also oxidize the alcohol. wikipedia.org |

| O₂/Air | DPDME, High Temp | Sulfone | Green oxidation method; temperature controls selectivity. organic-chemistry.org |

| O₂/Air | DPDME, Low Temp | Sulfoxide | Milder conditions favor the sulfoxide. organic-chemistry.org |

Radical Pathways in Thioether Oxidation

While many thioether oxidations proceed via polar, two-electron mechanisms, radical pathways can also be involved, particularly under photochemical conditions or with specific initiators. rsc.org The reaction of thioethers with hydroxyl radicals (HO•), for example, can lead to one-electron oxidation. acs.orgnih.gov

This process typically begins with the formation of a thioether radical cation (R₂S•⁺). This intermediate is a key species that can react further. In the presence of molecular oxygen, the radical cation can be trapped to form a peroxyl radical intermediate, which subsequently rearranges and eliminates to yield the sulfoxide. acs.org Mechanistic studies suggest that superoxide (B77818) radical anions (O₂•⁻) can also be the primary reactive oxygen species responsible for the oxidation in some photocatalytic systems. rsc.org Solvent-promoted oxidation using O₂ or air can also proceed through a free radical process initiated by solvent-generated radicals. organic-chemistry.org

Reactions of the Benzyl Alcohol Moiety

The benzyl alcohol group in this compound is a versatile functional handle, allowing for transformations at the benzylic carbon and the hydroxyl oxygen.

Esterification and Etherification Studies

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst yields an ester. This reversible reaction is known as the Fischer esterification. masterorganicchemistry.comlibretexts.orgchemistrysteps.comorganic-chemistry.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orgstudy.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to give the final ester product. masterorganicchemistry.com To drive the equilibrium towards the ester, either the alcohol is used in large excess or the water produced is removed from the reaction mixture. libretexts.orgchemistrysteps.com

Etherification: The benzyl alcohol moiety can also undergo etherification. Self-condensation (dehydration) of two molecules of this compound under acidic conditions can produce bis(4-iso-butylthiobenzyl) ether. scielo.br This reaction typically requires heating with a strong acid catalyst. researchgate.net Alternatively, etherification can be achieved by reacting the alcohol with a different alcohol in the presence of an acid catalyst, leading to an unsymmetrical ether. researchgate.netscienceopen.com The mechanism is similar to the Sₙ1 substitution, where one molecule of the protonated alcohol loses water to form a benzylic carbocation, which is then trapped by a second molecule of alcohol acting as a nucleophile.

Oxidation to Aldehydes and Carboxylic Acids: Mechanistic Insights

The oxidation of this compound, a primary alcohol, can yield either 4-iso-butylthiobenzaldehyde or 4-iso-butylthiobenzoic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgwikipedia.org The transformation from the alcohol to the aldehyde is a two-electron oxidation, while the subsequent conversion to the carboxylic acid requires an additional two-electron oxidation.

The general mechanism for the oxidation of primary alcohols involves several key steps. masterorganicchemistry.com For many common oxidants, particularly those based on chromium (VI), the initial step is the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. The crucial subsequent step is typically an E2-like elimination. masterorganicchemistry.comlibretexts.org In this step, a base removes the proton from the carbon atom bearing the oxygen (the benzylic carbon in this case). Concurrently, the electrons from the C-H bond shift to form a carbon-oxygen pi bond (the carbonyl group), and the bond between the oxygen and the oxidant (e.g., chromium) breaks, with the oxidant acting as the leaving group. masterorganicchemistry.comlibretexts.org The presence of a hydrogen on the benzylic carbon is essential for this oxidation to occur. libretexts.org

To selectively obtain the aldehyde, milder oxidizing agents or specific reaction conditions are necessary to prevent over-oxidation to the carboxylic acid. libretexts.org This can be achieved by using reagents like Pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent. libretexts.org Performing the reaction in the absence of water prevents the formation of the aldehyde hydrate (B1144303) (gem-diol), which is the intermediate required for further oxidation to the carboxylic acid. wikipedia.org Distilling the aldehyde as it forms is another strategy to prevent its further oxidation. libretexts.org

For the synthesis of the carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (generated from sodium dichromate and sulfuric acid, known as the Jones reagent) are employed in the presence of water. wikipedia.org Under these conditions, the initially formed aldehyde is hydrated to a gem-diol, which is then readily oxidized to the corresponding carboxylic acid. wikipedia.org

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Reaction Conditions | Mechanistic Feature |

| Pyridinium chlorochromate (PCC) | 4-iso-butylthiobenzaldehyde | Anhydrous solvent (e.g., CH₂Cl₂) | Stops at the aldehyde stage due to mild nature and anhydrous conditions. libretexts.org |

| Swern Oxidation (DMSO, oxalyl chloride, base) | 4-iso-butylthiobenzaldehyde | Anhydrous, low temperature | Forms an activated DMSO species that facilitates oxidation without over-oxidation. wikipedia.org |

| Potassium permanganate (KMnO₄) | 4-iso-butylthiobenzoic acid | Aqueous, often basic or acidic | Strong oxidant that converts the primary alcohol completely to the carboxylic acid. wikipedia.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 4-iso-butylthiobenzoic acid | Aqueous acetone | Strong oxidant; proceeds via the aldehyde and its hydrate to the carboxylic acid. |

Reactivity of the Aromatic Ring System

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two substituents: the hydroxymethyl group (-CH₂OH) and the isobutylthio group (-S-iBu).

Both the thioether and the hydroxymethyl groups are classified as activating, ortho-, para-directing groups for electrophilic aromatic substitution.

Isobutylthio group (-S-iBu): The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring via resonance. This donation of electron density stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. youtube.com This makes the thioether group a moderately strong activating group.

Hydroxymethyl group (-CH₂OH): This group is considered a weak activating group. While it doesn't have a lone pair directly attached to the ring, it is generally electron-donating through hyperconjugation and weak induction.

Since the two groups are in a para relationship, the para position relative to each is already occupied. Therefore, substitution will occur at the ortho positions. The positions ortho to the isobutylthio group (C2 and C6) are electronically favored due to it being the stronger activating group. However, the position ortho to the hydroxymethyl group (C3 and C5) will also be substituted. The final product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky isobutyl group potentially influencing the ratio of C2 to C3 substitution.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom. wikipedia.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. wikipedia.org

Modern synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring or the benzylic position of this compound.

Direct Arylation involves the coupling of a C-H bond with an aryl halide or equivalent. For this compound, this could theoretically occur at one of the ortho C-H bonds of the aromatic ring. These reactions are typically catalyzed by palladium complexes and often require a directing group to achieve high regioselectivity. The thioether or alcohol functionalities could potentially serve this directing role under specific catalytic conditions.

Cross-Coupling Reactions provide a more versatile route to functionalization. The benzylic alcohol can be a key participant in these reactions. While the hydroxyl group itself is a poor leaving group, it can be activated or transformed to facilitate coupling. A prominent example is the Suzuki-Miyaura coupling, where a palladium catalyst can facilitate the direct reaction between a benzyl alcohol and an arylboronic acid to form a diarylmethane structure. nih.gov This method is advantageous as it avoids the pre-functionalization of the alcohol into a halide. Other cross-coupling reactions, such as Heck, Sonogashira, or Buchwald-Hartwig amination, would typically require converting the aromatic ring into an aryl halide or triflate first, via electrophilic halogenation, for instance.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd(PPh₃)₄ or similar Pd(0) catalyst | Diaryl- or Aryl-alkyl-methane derivative nih.gov |

| Heck Coupling | (Halogenated) this compound + Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Substituted styrene (B11656) derivative |

| Sonogashira Coupling | (Halogenated) this compound + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne derivative |

| Buchwald-Hartwig Amination | (Halogenated) this compound + Amine | Pd catalyst, phosphine ligand, base | N-Aryl amine derivative |

Rearrangement Reactions Involving the this compound Skeleton

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. youtube.com The this compound skeleton does not, in its native form, contain the typical structural motifs (like a 1,5-diene for a Cope rearrangement or an allyl vinyl ether for a Claisen rearrangement) required for common sigmatropic shifts.

However, the potential for such rearrangements could be unlocked through chemical modification. For instance, a nih.govbeilstein-journals.org-sigmatropic rearrangement could be envisioned if the thioether were first oxidized to a sulfoxide and then converted into an appropriate ylide. More directly, metal-catalyzed sigmatropic rearrangements of alcohols are known, providing a pathway to reorganize carbon skeletons. nih.govresearchgate.net For example, a catalyzed process could potentially promote the migration of the aryl group, although such a reaction is not commonly observed for simple benzyl alcohols. The likelihood and pathway of such a rearrangement would be highly dependent on the specific catalyst and reaction conditions employed. nih.gov

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, encompassing cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu Beyond the sigmatropic shifts discussed above, the direct participation of this compound in other pericyclic reactions is limited by its structure.

The aromatic ring is generally resistant to participating as the π-component in cycloaddition reactions like the Diels-Alder reaction because such a transformation would require the loss of aromatic stabilization energy. While examples exist (e.g., Birch reduction followed by cycloaddition), they require harsh conditions and significant pre-functionalization to disrupt the aromaticity.

Therefore, for the this compound skeleton to be involved in pericyclic reactions, it would almost certainly need to undergo prior transformations to install the necessary reactive frameworks, such as dienes, dienophiles, or other conjugated systems.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific experimental data on the chemical reactivity, transformation mechanisms, reaction kinetics, and thermodynamics of this compound is not publicly available. Consequently, a detailed analysis as requested, including kinetic isotope effects, activation energy determinations, and the thermodynamic stability of its intermediates, cannot be provided at this time.

The study of chemical compounds relies on published research, and in the case of this compound, there appears to be a gap in the scientific record concerning its specific reaction dynamics. While general principles of chemical kinetics and thermodynamics govern the behavior of all molecules, including substituted benzyl alcohols, the absence of empirical data for this particular compound prevents a scientifically rigorous discussion of its unique properties.

Information regarding the following specific areas of inquiry for this compound is currently unavailable:

Studies on Reaction Kinetics and Thermodynamics

Thermodynamic Stability of Intermediates:The thermodynamic stability of any potential reaction intermediates of this compound has not been reported. These data are vital for mapping the potential energy surface of its chemical transformations.

Without dedicated research into this compound, any discussion of its chemical reactivity would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Further experimental investigation is required to characterize the chemical behavior of this compound.

Derivatization and Functionalization Strategies of 4 Iso Butylthiobenzyl Alcohol

Synthesis of Novel Thioether Derivatives

The thioether moiety is a key functional group that can be readily modified, primarily through oxidation, to alter the electronic and steric properties of the molecule.

The oxidation of the sulfur atom in 4-iso-butylthiobenzyl alcohol to form the corresponding sulfoxide (B87167) and sulfone derivatives is a fundamental transformation. This process enhances the polarity of the molecule and provides access to valuable synthetic intermediates. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

Various reagents are known to effectively oxidize sulfides. For a selective conversion to sulfoxides, mild oxidizing agents are typically employed. Common reagents include hydrogen peroxide (H₂O₂) in the presence of catalysts, or meta-chloroperbenzoic acid (m-CPBA). researchgate.net The use of H₂O₂ is often preferred due to its environmental compatibility. For instance, catalysts like tantalum carbide can facilitate the selective oxidation of sulfides to sulfoxides with H₂O₂. organic-chemistry.org Stronger oxidizing conditions or a different choice of catalyst, such as niobium carbide, can push the oxidation further to yield the corresponding sulfone. organic-chemistry.org Other effective systems for generating sulfones include urea-hydrogen peroxide with phthalic anhydride, which can directly convert sulfides to sulfones without the isolation of the sulfoxide intermediate. organic-chemistry.org

These oxidized derivatives, 4-iso-butylthiobenzyl sulfoxide and 4-iso-butylthiobenzyl sulfone, serve as important intermediates. The introduction of the sulfinyl or sulfonyl group activates the benzylic position and can influence the reactivity of the aromatic ring and the hydroxyl group.

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Oxidizing Agent/System | Target Product | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Sulfoxide | Room Temperature | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Room Temperature | organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Ethyl Acetate | organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Stoichiometry dependent | researchgate.net |

| Selectfluor / H₂O | Sulfoxide/Sulfone | Ambient Temperature | organic-chemistry.org |

Thionation and sulfuration reactions in this context primarily refer to the formation of the core thioether structure itself. The synthesis of this compound can be envisioned through the coupling of a substituted benzyl (B1604629) alcohol with a suitable thiol. Copper-catalyzed thioetherification represents a modern and efficient method for this C–S bond formation. nih.gov This approach involves reacting a benzyl alcohol with a thiol, such as isobutane-1-thiol, in the presence of a copper catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov This method is valued for its mild conditions and tolerance of various functional groups. The reaction is believed to proceed through a Lewis-acid-mediated Sₙ1-type mechanism, where an in-situ generated carbocation is attacked by the thiol nucleophile. nih.gov

Functionalization of the Hydroxyl Group

The benzylic hydroxyl group is a primary site for functionalization, enabling the synthesis of a diverse array of derivatives through esterification, etherification, and conversion to halides.

The hydroxyl group of this compound can be masked with a promoiety to create a prodrug. The design principle involves creating a new molecule that is chemically stable until it reaches a specific physiological environment where the promoiety is cleaved, releasing the active parent alcohol. Common strategies involve forming esters or ethers that are susceptible to enzymatic or chemical hydrolysis. nih.gov

Another advanced strategy involves incorporating environment-sensitive functional groups. For example, borylated benzyloxy groups can be designed to undergo cleavage in the presence of elevated levels of hydrogen peroxide, a condition found in certain disease states. nih.gov Attaching such a boron-containing promoiety to the hydroxyl group of this compound would represent a structural modification aimed at targeted release. The linkage between the drug and the releasing group is critical for stability; esters and phosphates are common choices, though expanding the range of linkers is an active area of research to improve stability in biological systems. nih.gov

The conversion of the hydroxyl group to ethers and esters is a cornerstone of synthetic chemistry, often used to install protecting groups or to create new molecules with distinct properties.

Benzylic Ethers: The formation of benzylic ethers from this compound can be achieved under various conditions. A mild and effective method utilizes 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl group transfer agent under neutral conditions upon warming. beilstein-journals.orgorgsyn.org An in-situ protocol involves reacting the alcohol with 2-benzyloxypyridine and methyl triflate. beilstein-journals.orgnih.gov Lewis acids such as zinc(II) chloride or copper(II) trifluoromethanesulfonate can also catalyze the reaction between benzyl alcohols and other alcohols to form unsymmetrical ethers. nih.govgoogle.com

Table 2: Selected Methods for Benzylic Ether Synthesis

| Reagent/Catalyst | Co-reactant | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-Benzyloxy-1-methylpyridinium triflate | --- | Toluene (B28343) | Heat (90 °C) | beilstein-journals.orgorgsyn.org |

| Cu(OTf)₂ | Thiol/Alcohol | Dichloromethane | 25 °C | nih.gov |

| Zinc(II) chloride | Alcohol | --- | Room Temperature | google.com |

| Methyl Triflate / 2-Benzyloxypyridine | --- | Toluene | 90 °C | beilstein-journals.orgnih.gov |

Benzylic Esters: Fischer esterification is the classic method for synthesizing esters, involving the reaction of an alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comathabascau.ca This is an equilibrium-driven process, often facilitated by using one reactant in excess or by removing water as it is formed. masterorganicchemistry.com The reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the initial protonation of the carboxylic acid carbonyl, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. youtube.com

Table 3: Fischer Esterification for Benzyl Ester Synthesis

| Carboxylic Acid | Alcohol | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Acetic Acid | Benzyl Alcohol | Amberlyst-15 resin | Heterogeneous catalyst | researchgate.net |

| General R-COOH | General R'-OH | H₂SO₄, TsOH, or H⁺ | Reversible, acid-catalyzed | masterorganicchemistry.comathabascau.ca |

The transformation of the benzylic hydroxyl group into a halide (chloride or bromide) creates a highly valuable intermediate. Benzylic halides are excellent electrophiles for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The conversion of benzyl alcohols to benzyl halides can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) is commonly used to produce benzyl chlorides, while phosphorus tribromide (PBr₃) is used for benzyl bromides. Ammonium halides in ionic liquids have also been reported as useful reagents for converting primary alcohols to organohalides. researchgate.net Another approach involves the use of N-halosuccinimides (NCS for chlorination, NBS for bromination), which can convert tertiary benzyl alcohols to vicinal halohydrins through a proposed alkene intermediate. mdpi.com For a primary alcohol like this compound, reagents like SOCl₂ or PBr₃ would lead to direct substitution of the hydroxyl group. The resulting 4-iso-butylthiobenzyl halide is then primed for reactions such as substitution with cyanide to form nitriles or participation in various metal-catalyzed cross-coupling reactions. shaalaa.com

Modification of the Iso-butyl Group

The iso-butyl group, while generally considered chemically robust, offers opportunities for selective functionalization to introduce complexity and new physicochemical properties.

The functionalization of unactivated C(sp³)–H bonds on alkyl chains is a significant area of research in organic synthesis. For the iso-butyl group of this compound, the tertiary C–H bond at the methine position is a logical site for initial modification due to its relative weakness compared to the primary C–H bonds of the methyl groups.

Transition-metal-catalyzed C–H functionalization represents a powerful tool for derivatizing thioethers. rsc.org Methodologies employing catalysts based on palladium, rhodium, or iridium could potentially achieve selective oxidation, amination, or carbon-carbon bond formation at the tertiary position of the iso-butyl group. Furthermore, photocatalytic approaches using acridinium (B8443388) catalysts have been shown to selectively functionalize alkyl groups on aryl ethers, a strategy that may be adaptable to thioether substrates.

Table 1: Potential Functionalization Reactions of the Iso-butyl Group

| Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|

| Oxidation | Mn-based complexes, Dioxiranes | Tertiary Alcohol (-C(CH₃)₂OH) |

| Halogenation | N-Bromosuccinimide (NBS), Light | Tertiary Bromide (-C(CH₃)₂Br) |

| Nitrene Insertion | Rh₂(esp)₂, PhI=NNs | Sulfonamide (-C(CH₃)₂NHNs) |

The introduction of new functional groups onto the iso-butyl chain opens pathways for creating additional stereocenters. The synthesis of chiral thioethers is a challenging field due to the potential for sulfur to poison metal catalysts. nih.gov However, biocatalytic strategies have emerged as a promising alternative. nih.gov

For instance, if the iso-butyl group were oxidized to a ketone, enantioselective reduction using chiral catalysts or enzymes (e.g., ketoreductases) could yield a chiral secondary alcohol. Alternatively, if a double bond were introduced via elimination, asymmetric dihydroxylation or epoxidation could install two new stereocenters. Enantioselective substitution reactions on tertiary chlorides, which could be formed on the alkyl chain, provide another route to quaternary stereogenic centers. acs.org

Table 2: Strategies for Incorporating Stereocenters

| Precursor Functional Group | Asymmetric Reaction | Potential Chiral Product |

|---|---|---|

| Alkene | Asymmetric Dihydroxylation | Chiral Diol |

| Ketone | Asymmetric Reduction | Chiral Alcohol |

| Prochiral C-H Bond | Enzymatic Hydroxylation | Chiral Alcohol |

| Tertiary Chloride | Sₙ2 displacement with chiral nucleophile | Chiral Quaternary Center |

Regioselective Functionalization of the Phenyl Ring

The aromatic ring of this compound is electron-rich due to the donating effects of the thioether and, to a lesser extent, the hydroxymethyl group. This allows for various regioselective functionalization strategies.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation of the adjacent (ortho) C–H bond. wikipedia.orgbaranlab.org

In this compound, both the thioether and the (deprotonated) benzylic alcohol can act as DMGs. The thioether is generally a more potent DMG than the benzylic alkoxide. Therefore, treatment with a strong base would likely result in selective lithiation at the positions ortho to the sulfur atom (C3 and C5). The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install new functional groups with high regioselectivity. harvard.edu

Table 3: Examples of ortho-Functionalization via DoM

| Electrophile | Reagent Example | Installed Functional Group |

|---|---|---|

| Carbonyl Compound | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Halogen Source | Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |

| Boronic Ester | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic acid (-B(OH)₂) |

| Alkylating Agent | Methyl iodide (CH₃I) | Methyl (-CH₃) |

While DoM targets the ortho position, other methods can target meta or para positions. For instance, transition-metal-catalyzed C–H functionalization, in the absence of a strong directing group, can be governed by steric and electronic factors, often favoring the least hindered position. Some iridium-based catalyst systems have shown a remarkable ability to override typical steric hindrance and achieve selective ortho-C–H activation even in the presence of alkyl groups without a coordinating heteroatom. nih.govresearchgate.net Additionally, methods involving hypervalent iodine reagents can be used for site-selective halogenation, often with a preference for the para position relative to the most activating group. nsf.gov These approaches offer complementary reactivity to classical electrophilic aromatic substitution and DoM.

Polymerization and Material Science Precursor Studies

The bifunctional nature of this compound, possessing both a polymerizable alcohol group and a property-modifying thioether, makes it an interesting candidate as a monomer or precursor for materials science applications.

The benzyl alcohol moiety can be utilized in several polymerization schemes. It can serve as an initiator for the ring-opening polymerization of cyclic esters like lactide. researchgate.net Alternatively, it can be chemically modified into a more reactive monomer; for example, esterification with acryloyl chloride would yield a polymerizable acrylate (B77674) monomer. Studies have also shown that benzyl alcohol itself can undergo polymerization in the gas phase over acidic catalysts like zeolites to form polybenzyls. u-szeged.hu

The thioether group can be incorporated into the polymer backbone to create polythioethers, a class of polymers known for applications such as sealants and polymer electrolytes. rsc.org The presence of sulfur can enhance properties like refractive index and thermal stability. Furthermore, the thioether can be oxidized post-polymerization to a sulfoxide or sulfone. nih.govresearchgate.net This transformation not only changes the physical properties of the material (e.g., polarity and solubility) but can also be used to create cleavable polymers, where the sulfone can be displaced by a thiol in a "declick" reaction. nih.govresearchgate.netbohrium.com In the context of organic electronics, alkylthio side chains are known to influence the molecular packing and electronic properties of conjugated polymers. rsc.orgrsc.org

Table 4: Potential Polymerization Strategies and Applications

| Monomer Strategy | Polymerization Method | Potential Polymer Class | Key Feature/Application |

|---|---|---|---|

| Use as initiator | Ring-Opening Polymerization (ROP) | End-functionalized Polyester | Modifies polymer surface properties |

| Conversion to acrylate | Free-Radical Polymerization | Poly(benzyl acrylate) derivative | Thioether in side chain |

| Dimerization/Coupling | Step-Growth Polymerization | Poly(ether-thioether) | High refractive index materials |

| Post-polymerization oxidation | Oxidation of thioether backbone | Poly(sulfoxide/sulfone) | Stimuli-responsive materials, cleavable polymers |

Monomer Synthesis for Advanced Materials

The presence of a benzyl alcohol group on this compound allows for its conversion into a variety of polymerizable monomers. A common and effective strategy is the dehydration of the benzyl alcohol to form a vinyl group, yielding 4-iso-butylthiostyrene. This styrene (B11656) derivative can then be polymerized using various techniques to create well-defined polymers with tailored properties.

Living anionic polymerization is a particularly powerful method for producing polymers with controlled molecular weights and narrow molecular weight distributions. polymersource.ca For instance, analogous styrenic monomers, such as 4-hydroxystyrene (after protection of the hydroxyl group), have been successfully polymerized using this technique. polymersource.carsc.org Similarly, 4-iso-butylthiostyrene could be subjected to living anionic polymerization to yield poly(4-iso-butylthiostyrene). The resulting polymer would possess a hydrophobic backbone with pendant thioether groups, which could impart unique properties such as a high refractive index and responsiveness to oxidative stimuli. nih.gov

Another approach involves the conversion of the benzyl alcohol to an acrylate or methacrylate (B99206) monomer. This can be achieved through esterification with acryloyl chloride or methacryloyl chloride. The resulting monomers, 4-iso-butylthiobenzyl acrylate and 4-iso-butylthiobenzyl methacrylate, can be polymerized via controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods offer excellent control over the polymer architecture, allowing for the synthesis of block copolymers and other complex structures.

The thioether linkage in these monomers and the resulting polymers is not merely a passive component. The sulfur atom can be oxidized to a sulfoxide or sulfone, leading to a significant change in polarity. This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can be exploited to create stimuli-responsive materials that change their properties in the presence of reactive oxygen species (ROS). rsc.orgresearchgate.netbeilstein-journals.org This responsiveness is highly desirable for applications in drug delivery and biomedical devices. rsc.orgnih.gov

| Monomer Derivative | Polymerization Method | Potential Polymer Properties | Key Features |

| 4-iso-Butylthiostyrene | Living Anionic Polymerization | Controlled molecular weight, narrow polydispersity, high refractive index | Precise control over polymer architecture |

| 4-iso-Butylthiobenzyl Acrylate | ATRP, RAFT | Well-defined block copolymers, stimuli-responsive | Versatile for creating complex architectures |

| 4-iso-Butylthiobenzyl Methacrylate | ATRP, RAFT | Similar to acrylate, potentially higher glass transition temperature | Tunable thermal properties |

Incorporation into Supramolecular Assemblies

The thioether and aromatic moieties of this compound and its derivatives make them excellent candidates for incorporation into supramolecular assemblies through non-covalent interactions. Host-guest chemistry, a cornerstone of supramolecular chemistry, provides a powerful toolkit for organizing molecules into functional architectures. frontiersin.orgnih.govfrontiersin.org

Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are known to form inclusion complexes with guest molecules that possess complementary size, shape, and chemical properties. frontiersin.orgdntb.gov.ua The aromatic ring of a this compound derivative can act as a guest, becoming encapsulated within the hydrophobic cavity of a macrocyclic host. For example, thioether-functionalized porous β-cyclodextrin polymers have demonstrated efficient binding of various guest molecules. researchgate.net This encapsulation can modify the solubility, stability, and reactivity of the guest molecule.

Furthermore, the thioether group itself can participate in coordination chemistry. The sulfur atom, with its lone pairs of electrons, can act as a ligand, coordinating to metal ions to form metallo-supramolecular assemblies. This has been demonstrated with thioether-bridged peptide macrocycles, where the sulfur oxidation state can modulate protein interactions. nih.gov By designing appropriate multidentate ligands based on this compound, it is possible to construct discrete coordination cages or extended coordination polymers with interesting catalytic or sensing properties.

The benzyl alcohol group can also be derivatized to introduce recognition motifs that drive supramolecular assembly. For example, conversion to a carboxylic acid or an amide can introduce hydrogen bonding capabilities, leading to the formation of well-ordered structures in solution or on surfaces.

| Supramolecular System | Driving Interaction | Resulting Assembly | Potential Application |

| Derivative + Cyclodextrin | Host-Guest Inclusion | Inclusion Complex | Drug delivery, sensing |

| Derivative + Metal Ion | Coordination Bonding | Metallo-supramolecular Cage/Polymer | Catalysis, materials with magnetic/optical properties |

| Functionalized Derivative | Hydrogen Bonding | Self-Assembled Monolayers, Liquid Crystals | Surface modification, optoelectronics |

Self-Assembly Properties of Derived Structures

By strategically modifying this compound, it is possible to create amphiphilic molecules that spontaneously self-assemble into well-defined nanostructures in selective solvents. A common approach is to attach a hydrophilic polymer chain, such as poly(ethylene glycol) (PEG), to the benzyl alcohol moiety. The resulting amphiphilic block copolymer, consisting of a hydrophobic poly(4-iso-butylthiostyrene) block and a hydrophilic PEG block, would be expected to self-assemble in aqueous solution to form micelles or other morphologies. researchgate.netacs.orgbohrium.com

These self-assembled structures typically feature a core composed of the hydrophobic thioether-containing blocks and a corona of the hydrophilic PEG chains. researchgate.net The hydrophobic core can serve as a reservoir for encapsulating hydrophobic drug molecules, protecting them from the aqueous environment and facilitating their delivery to target sites. The stimuli-responsive nature of the thioether group adds another layer of functionality. Upon exposure to an oxidative environment, the thioether core can be converted to the more hydrophilic sulfoxide or sulfone, leading to the destabilization and disassembly of the micelle and the controlled release of the encapsulated cargo. researchgate.net

The morphology of the self-assembled structures can be tuned by varying the relative block lengths of the hydrophobic and hydrophilic segments. For instance, self-immolative poly(benzyl ether)-based amphiphiles have been shown to form micelles that can be triggered to depolymerize and release their contents. acs.orgnih.gov Similar principles could be applied to polymers derived from this compound. The branching of the iso-butyl group may also influence the packing of the polymer chains within the self-assembled structures, potentially affecting their morphology and stability. researchgate.net

| Derived Structure | Self-Assembly Behavior | Resulting Nanostructure | Key Feature |

| PEG-b-poly(4-iso-butylthiostyrene) | Micellization in water | Core-shell micelles | Stimuli-responsive drug delivery vehicle |

| Amphiphilic Benzyl Thioether | Formation of vesicles/nanoparticles | Vesicles, Nanoparticles | Encapsulation of hydrophilic or hydrophobic guests |

| Thioether-containing block copolymer | Microphase separation in bulk | Lamellar, cylindrical, or spherical domains | Nanostructured materials with tunable properties |

Theoretical and Computational Chemistry Studies on 4 Iso Butylthiobenzyl Alcohol

Quantum Chemical Calculations for Structural Elucidation (Beyond basic identification)

Quantum chemical calculations provide a powerful lens to examine the three-dimensional structure and electronic properties of molecules with high precision. For 4-iso-butylthiobenzyl alcohol, these methods go beyond simple bond connectivity to reveal the subtle interplay of forces that govern its preferred shapes and reactivity.

The flexibility of the iso-butyl group and the thioether and alcohol functionalities in this compound gives rise to multiple possible spatial arrangements, or conformers. Density Functional Theory (DFT) methods are a cornerstone of modern computational chemistry for performing conformational analysis. By systematically rotating the rotatable bonds—specifically the C-S, S-C, and C-O bonds—a potential energy surface can be mapped out. This process identifies the various stable conformers (local minima) and the energy barriers (transition states) that separate them.

Illustrative Data: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) (°) | Dihedral Angle (S-C-C-O) (°) |

| 1 | 0.00 | 75.2 | 60.1 |

| 2 | 0.85 | -78.5 | 58.9 |

| 3 | 1.52 | 178.3 | 62.5 |

| 4 | 2.10 | 76.1 | 179.5 |

Note: This data is illustrative and represents the type of information that would be generated from a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich sulfur atom and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Illustrative Data: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which is plotted on the molecule's electron density surface. In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com

For this compound, the ESP map would likely show a negative potential around the oxygen atom of the alcohol group and the sulfur atom of the thioether group, reflecting their high electronegativity and the presence of lone pairs of electrons. The hydrogen atom of the alcohol group would exhibit a positive potential. This visual representation is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Reaction Mechanism Prediction and Validation

Computational chemistry is not only capable of describing stable molecules but can also be used to explore the pathways of chemical reactions. This involves identifying the transition states that connect reactants to products and mapping out the energy profile of the reaction.